molecular formula C8H7Cl2FO B107379 (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol CAS No. 330156-50-8

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Cat. No. B107379
M. Wt: 209.04 g/mol
InChI Key: JAOYKRSASYNDGH-SCSAIBSYSA-N
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Description

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a chiral compound that is not directly discussed in the provided papers. However, similar compounds such as (R)-2-chloro-1-(m-chlorophenyl)ethanol and 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol have been studied for their pharmaceutical relevance, particularly as intermediates in the synthesis of beta 3-adrenergic receptor agonists and hypocholesteremic agents, respectively .

Synthesis Analysis

The synthesis of related chiral alcohols has been achieved through biocatalytic methods. For instance, (R)-2-chloro-1-(m-chlorophenyl)ethanol was prepared with a high enantiomeric excess (ee) of 99% using Lipozyme TL IM-catalyzed resolution of the corresponding racemate . Similarly, the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol was catalyzed by resting cells of Candida ontarioensis, resulting in a product with 99.9% ee and 99.0% yield . These methods highlight the potential for efficient and enantioselective synthesis of chiral alcohols, which could be applicable to the synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Molecular Structure Analysis

The molecular structure of chiral alcohols like (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is characterized by the presence of a chiral center, which is responsible for their optical activity. The high enantiomeric excess achieved in the synthesis of similar compounds suggests that the stereochemistry of these molecules is well-defined and can be selectively produced .

Chemical Reactions Analysis

The chemical reactions involving chiral alcohols typically aim to preserve or enhance their enantiopurity, as this is crucial for their pharmaceutical activity. The biocatalytic methods used in the synthesis of related compounds demonstrate that enzymatic reactions can be highly selective, producing chiral alcohols with minimal by-products .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol are not explicitly provided in the papers, the properties of similar chiral alcohols can be inferred. These compounds are likely to have moderate molecular weights, defined melting and boiling points, and specific optical rotation values corresponding to their chiral nature. Their solubility in organic solvents and water would depend on the substituents present on the phenyl ring .

Scientific Research Applications

Enantiomerically Pure Synthesis

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is vital in the enantiomerically pure synthesis of pharmaceutical compounds. An example includes its use as a key intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK in clinical development. A biotransformation-mediated synthesis has been developed for manufacturing this compound in enantiomerically pure form (Martínez et al., 2010).

Chiral Recognition Studies

The compound also plays a role in chiral recognition studies. The molecular diastereomeric complexes involving this compound and various alcohols have been investigated, highlighting the significance of specific intermolecular interactions in chiral discrimination processes (Ciavardini et al., 2013).

Conformational Landscape Investigation

Studies have also been conducted on the conformational landscape of 1-(fluorophenyl)ethanols, including (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. These investigations focus on the effects of ring fluorine atoms on the compounds' conformational properties, contributing to a deeper understanding of molecular structures (Speranza et al., 2009).

Biocatalysis in Pharmaceutical Synthesis

The compound is also significant in the field of biocatalysis, particularly in the synthesis of crizotinib, a treatment for non-small cell lung cancer. A study demonstrates the use of mutant alcohol dehydrogenase from Lactobacillus kefir for the industrial green production of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate of crizotinib (Zong et al., 2019).

X-Ray Crystallography Applications

X-ray crystallography studies involving analogs of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol have been conducted to understand molecular structures and intermolecular interactions, contributing to the field of structural chemistry (Percino et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

As a pharmaceutical intermediate, the future directions for “®-1-(2,6-dichloro-3-fluorophenyl)ethanol” are likely to be driven by the development of new pharmaceuticals that require this compound in their synthesis. Its use in the synthesis of the anti-tumor drug Crizotinib suggests potential applications in cancer treatment .

properties

IUPAC Name

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOYKRSASYNDGH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463001
Record name (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

CAS RN

330156-50-8
Record name (αR)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330156-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2,6-Dichloro-3-fluoro-alpha-methylbenzyl Alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

2,6-Dichloro-3-fluoroacetophenone (15 g, 0.072 mol) was stirred in THF (150 mL, 0.5M) at 0° C. using an ice bath for 10 min. Lithium aluminum hydride (from Aldrich, 2.75 g, 0.072 mol) was slowly added. The reaction was stirred at ambient temperature for 3 h. The reaction was cooled in ice bath, and water (3 mL) was added drop wisely followed by adding 15% NaOH (3 mL) slowly. The mixture was stirred at ambient temperature for 30 min. 15% NaOH (9 mL), MgSO4 were added and the mixture filtered to remove solids. The solids were washed with THF (50 mL) and the filtrate was concentrated to give 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol (14.8 gm, 95% yield) as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 1.45 (d, 3H), 5.42 (m, 2H), 7.32 (m, 1H), 7.42 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 2′,6′-dichloro-5′-fluoroacetophenone (10.4 g, 50 mmol) in MeOH (anhydrous, 80 mL) was added NaBH4 (3.78 g, 100 mmol) in portions at 0° C. After the addition of NaBH4, the solution was stirred at 0° C. for 10 min, then allowed to warm to room temperature and stirred at room temperature for 30 min. The reaction solution was concentrated to remove the solvent to give the residue. A saturated solution of NH4Cl (60 mL) was added slowly. The aqueous phase was then extracted with EtOAc (3×65 mL). The combined organic phase was washed with H2O (50 mL) and brine (50 mL), dried over anhydrous Na2SO4, concentrated by evaporation in vacuo to afford (±)1-(2,6-dichloro-3-fluorophenyl)ethanol (11 g, 100%) as a colorless oil.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CA Martinez, A Smogowicz, JS Steflik… - Practical Methods for …, 2010 - Wiley Online Library
The efficient and scalable synthesis of (S)-1-(2, 6-dichloro-3-fluorophenyl) ethanol (2) in enantiomerically pure form is crucial for the preparation of Crizotinib (Xalcori), a potent and …
Number of citations: 0 onlinelibrary.wiley.com
R Wang, J Zhang, Z Luo, T Xie, Q Xiao, X Pei… - International Journal of …, 2022 - Elsevier
In traditional method for preparing crosslinked enzymes aggregates using glutaraldehyde, random linkage is inevitable, which often destroys the enzyme active sites and severely …
Number of citations: 3 www.sciencedirect.com
X Jiang, W Song, Q Yang, Z Yang - Journal of Pharmacy and …, 2017 - davidpublisher.com
Crizotinib is a mesenchymal-epithelial transition/anaplastic largecell kinase (MET/ALK) multi-targeted receptor tyrosine kinase inhibitor and has been rapidly and successfully …
Number of citations: 3 www.davidpublisher.com
JW Lim, SK Kim, SY Choi, DH Kim, CG Gadhe… - European Journal of …, 2018 - Elsevier
SH2 domain-containing inositol 5′-phosphatase 2 (SHIP2) is a lipid phosphatase that produce phosphatidylinositol 3,4-bisphosphate (PI(3,4)P 2 ) from phosphatidylinositol 3,4,5-…
Number of citations: 14 www.sciencedirect.com
VA Verma, L Wang, SS Labadie, J Liang… - Journal of Medicinal …, 2022 - ACS Publications
The dramatic increase in the prevalence of multi-drug resistant Gram-negative bacterial infections and the simultaneous lack of new classes of antibiotics is projected to result in …
Number of citations: 9 pubs.acs.org
R Ferraccioli - Symmetry, 2021 - mdpi.com
Metal/lipase-combo catalyzed dynamic kinetic resolution (DKR) of racemic chiral alcohols is a general and practical process to obtain the corresponding enantiopure esters R with …
Number of citations: 6 www.mdpi.com

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